4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Historical Development of Sulfamoyl Benzamide Derivatives
The development of sulfamoyl benzamides traces back to the seminal discovery of sulfanilamide’s antibacterial properties in the 1930s. Early sulfonamides like prontosil were limited by bacterial resistance and toxicity, prompting structural modifications to enhance efficacy. The introduction of sulfamoyl groups (–SO₂NH₂) into benzamide frameworks in the 1940s marked a pivotal shift, enabling selective inhibition of bacterial carbonic anhydrases. By the 21st century, researchers optimized these scaffolds for human enzyme targets, as evidenced by benzamide-4-sulfonamides exhibiting nanomolar inhibition constants against isoforms like hCA II, VII, and IX. The cyclohexyl(methyl)sulfamoyl moiety in the current compound reflects iterative refinements to improve membrane permeability and metabolic stability.
Significance in Current Medicinal Chemistry Research
Sulfamoyl benzamides occupy a critical niche in drug discovery due to their dual capacity for hydrogen bonding (via sulfonamide) and hydrophobic interactions (via aromatic/cycloalkyl groups). Recent work demonstrates their utility as:
- Carbonic anhydrase inhibitors : Nanomolar inhibition of tumor-associated hCA IX for anticancer applications.
- Glucokinase activators : Allosteric modulation for type 2 diabetes management, with fold activations exceeding 2.0 in enzymatic assays.
- Antimicrobial agents : Activity against β- and γ-class bacterial carbonic anhydrases, albeit with micromolar potency.
The compound’s ethoxybenzofuran-thiazole appendage further expands its applicability to kinase and G-protein-coupled receptor targets.
Position within Benzofuran-Thiazole Hybrid Compounds
Benzofuran-thiazole hybrids represent a growing class of bioactive molecules due to synergistic electronic and steric effects. The benzofuran moiety enhances π-π stacking with aromatic residues in binding pockets, while the thiazole ring contributes to metabolic stability and hydrogen-bond acceptor capacity. In the target compound, the 7-ethoxy group on benzofuran likely modulates electron density to favor interactions with hydrophobic enzyme subpockets, as observed in analogous kinase inhibitors. Comparative analyses of hybrid systems show that thiazole-linked benzamides exhibit 3–5-fold higher binding affinities than non-hybrid analogs in docking studies.
Pharmacophore Integration Research Perspectives
The compound’s pharmacophore integrates three critical domains:
- Sulfamoyl benzamide core : Serves as a hydrogen-bond donor/acceptor platform, with the sulfamoyl group coordinating catalytic zinc ions in metalloenzymes.
- Cyclohexyl(methyl) group : Enhances lipophilicity (cLogP ~3.8 predicted) for blood-brain barrier penetration, relevant to neuropathic pain targets.
- Benzofuran-thiazole unit : Engages in van der Waals interactions with allosteric enzyme sites, as demonstrated in glucokinase activators.
Recent molecular dynamics simulations suggest that the ethoxy group adopts a conformation that minimizes steric clashes in the glucokinase allosteric site, potentially explaining its 2.09-fold activation efficacy in vitro. Future research directions include exploring halogenation of the benzofuran ring to tune electron-withdrawing effects and metabolic clearance rates.
Properties
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S2/c1-3-34-23-11-7-8-19-16-24(35-25(19)23)22-17-36-27(28-22)29-26(31)18-12-14-21(15-13-18)37(32,33)30(2)20-9-5-4-6-10-20/h7-8,11-17,20H,3-6,9-10H2,1-2H3,(H,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEBLOXFEXGFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and thiazole intermediates, followed by their coupling with the benzamide and sulfonamide groups under specific reaction conditions. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reaction Mechanisms
The compound’s synthesis relies on nucleophilic substitution and cyclization mechanisms:
-
Thiazole Ring Formation : Thiourea’s sulfur nucleophile attacks the α-bromoketone, followed by cyclization and elimination of HBr .
-
Benzamide Coupling : The amide nitrogen acts as a nucleophile, displacing a leaving group (e.g., chloride) from the thiazole intermediate.
-
Sulfamoyl Group Addition : Sulfonic acid chloride reacts with an amine group via nucleophilic attack, forming the sulfamide bond.
Key Reagents and Solvents
| Reagent/Function | Role | Typical Use |
|---|---|---|
| Thiourea | Thiazole ring precursor | Condensation with α-bromoketones |
| EDCl/HATU | Coupling agents | Amide bond formation |
| DMAP | Catalyst | Facilitates coupling reactions |
| Pyridine | Base/acid scavenger | Sulfamoylation reactions |
| DMF/Dichloromethane | Solvents | High-polarity environments |
Reaction Conditions and Challenges
-
Temperature Control : Thiazole formation often requires reflux conditions to drive cyclization .
-
Inert Atmosphere : Reactions involving coupling agents or sensitive intermediates are conducted under nitrogen to minimize side reactions.
-
Selectivity Issues : The complexity of the molecule necessitates orthogonal protection strategies to avoid cross-reactivity during multi-step synthesis.
Structural Stability and Reactivity
The compound’s functional groups (sulfamoyl, thiazole, benzamide) confer both stability and reactivity:
-
Sulfamoyl Group : Resists hydrolysis but participates in hydrogen bonding, influencing solubility and bioactivity.
-
Thiazole Ring : Stable under basic conditions but susceptible to electrophilic substitution under acidic environments .
-
Benzamide Moiety : Amide bonds are generally stable but may undergo hydrolysis under extreme conditions.
Scientific Research Applications
Antimicrobial Properties
Compounds containing sulfamoyl groups are known for their antimicrobial activities. Research has demonstrated that sulfamoyl derivatives can inhibit bacterial growth and are effective against several pathogens. The presence of the benzofuran and thiazole moieties may enhance this activity by interacting with bacterial enzymes or disrupting cell membranes.
Neuropharmacological Effects
The benzofuran structure is often associated with neuroactive properties. Compounds related to benzofurans have been studied for their potential as anxiolytics and antidepressants. The compound's ability to interact with neurotransmitter systems could make it a candidate for further investigation in neuropharmacology.
Study 1: Synthesis and Evaluation of Sulfamoyl Derivatives
A study published in PubChem explored the synthesis of sulfamoyl derivatives and their biological evaluations. The findings indicated that these compounds exhibited promising antibacterial activity against Gram-positive bacteria, suggesting that the compound may have similar properties due to its structural components .
Study 2: Structure-Activity Relationship Analysis
Research focusing on the structure-activity relationships (SAR) of related compounds revealed that modifications in the thiazole ring significantly impacted biological activity. This study emphasizes the importance of specific structural features in enhancing pharmacological effects, which could be applicable to the compound under discussion .
Study 3: Anticancer Screening
Another investigation assessed various benzamide derivatives for anticancer activity, demonstrating that compounds with specific substituents could inhibit tumor growth in vitro. This suggests that the compound may also possess anticancer properties, warranting further exploration .
Mechanism of Action
The mechanism by which 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfamoyl-Benzamide Derivatives with Varied Substituents
a) LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Structural Differences :
- The target compound uses a 1,3-thiazole ring instead of the 1,3,4-oxadiazole in LMM5/LMM11.
- Biological Relevance:
- LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition. The target compound’s thiazole-benzofuran system may enhance π-π stacking in enzyme binding compared to oxadiazoles .
b) 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Structural Differences :
- The sulfamoyl group here is bis(2-methoxyethyl) , contrasting with the cyclohexyl(methyl) group in the target compound.
- The thiazole ring is substituted with a 4-nitrophenyl group instead of 7-ethoxybenzofuran.
Benzamide Derivatives with Alternative Heterocycles
a) 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide
- Structural Differences :
- The sulfamoyl group is substituted with furan-2-ylmethyl(methyl) instead of cyclohexyl(methyl).
- Lacks the benzofuran-thiazole hybrid system.
- Physicochemical Properties :
b) 4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
Antifungal and Enzyme-Targeting Compounds
a) LMM Series (Oxadiazoles)
- Key Data :
b) 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Structure-Activity Relationship (SAR) Insights
- Sulfamoyl Substituents :
- Heterocyclic Systems :
- Electron-Donating Groups :
- The 7-ethoxy group on benzofuran could enhance π-stacking in aromatic enzyme pockets compared to nitro or methoxy substituents .
Biological Activity
The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a sulfamoyl benzamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : Benzamide
- Functional Groups : Sulfamoyl, thiazole, and benzofuran
- Molecular Formula : C19H24N2O3S
This complex structure suggests a multifaceted interaction profile with biological targets, which is essential for its activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines through intrinsic and extrinsic pathways. The compound may share these properties due to the presence of the thiazole moiety, which has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells .
Case Study: In Vitro Studies
A comparative study on thiazole derivatives demonstrated that certain compounds effectively inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic index for further development .
Antimicrobial Activity
The sulfamoyl group is known for its antibacterial properties. Compounds similar to This compound have shown potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, a critical pathway for bacterial growth and survival .
Anti-inflammatory Effects
Research into related benzamide derivatives has revealed anti-inflammatory properties. These compounds can reduce pro-inflammatory cytokines and inhibit nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via intrinsic pathways | , |
| Antimicrobial | Inhibits folate synthesis | , |
| Anti-inflammatory | Reduces cytokine production | , |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability and a favorable half-life, although comprehensive toxicological assessments are needed to establish safety profiles in vivo.
Toxicity Studies
Initial toxicity assessments indicate that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety margins. Studies involving animal models will be essential to determine any potential adverse effects associated with long-term use .
Future Directions
The potential applications of This compound are vast. Future research should focus on:
- In Vivo Studies : To confirm efficacy and safety in living organisms.
- Mechanistic Studies : To elucidate specific pathways affected by the compound.
- Formulation Development : To enhance bioavailability and target delivery systems.
Q & A
Q. What are the key structural features of the compound, and how do they influence its reactivity?
The compound contains a benzofuran core substituted with an ethoxy group, a thiazole ring linked to a sulfamoyl group, and a benzamide moiety. The ethoxy group enhances lipophilicity, potentially improving membrane permeability, while the sulfamoyl group may participate in hydrogen bonding with biological targets. The thiazole ring contributes to π-stacking interactions, critical for binding affinity in enzyme inhibition studies. Structural analogs in and highlight how substituents like cyclohexyl groups modulate steric effects and solubility .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and aromatic protons in the benzofuran and thiazole rings. Compare with reference spectra in and .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Employ gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to assess purity and identify byproducts. details spectrofluorometric validation of similar compounds .
- X-ray Crystallography: Resolve ambiguous stereochemistry using single-crystal diffraction, as demonstrated in for benzamide derivatives .
Q. What synthetic routes are commonly used to prepare this compound?
A multi-step synthesis is typical:
- Benzofuran Formation: Condense 2-hydroxy-7-ethoxybenzaldehyde with ethyl bromoacetate under basic conditions (KCO, DMF, 80°C).
- Thiazole Ring Construction: React the benzofuran intermediate with thiourea and bromoketones (e.g., 4-bromoacetylthiazole) in ethanol at reflux () .
- Sulfamoylation: Treat with cyclohexyl(methyl)sulfamoyl chloride in dichloromethane using triethylamine as a base ( ) .
- Final Coupling: Use EDC/HOBt-mediated amidation to link the sulfamoylbenzamide to the thiazole moiety () .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?
- Density Functional Theory (DFT): Optimize the compound’s geometry and calculate NMR chemical shifts (e.g., using B3LYP/6-31G* basis sets) to match experimental data. applied DFT to reconcile conflicting IR and NMR spectra in benzoxazole derivatives .
- Molecular Dynamics (MD) Simulations: Study solvation effects or conformational flexibility to explain unexpected reactivity, as in ’s analysis of benzoxazole stability .
Q. What experimental strategies optimize the compound’s synthetic yield and purity?
- Reaction Monitoring: Use in-situ FTIR to track intermediates (e.g., sulfamoyl chloride consumption). emphasizes real-time monitoring for similar sulfonamide syntheses .
- Byproduct Mitigation: Introduce scavenger resins (e.g., polymer-bound dimethylamine) to trap excess sulfamoyl chloride ( ) .
- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water ( ) .
Q. How does the ethoxy group on the benzofuran moiety influence biological activity?
- Solubility vs. Bioactivity: The ethoxy group balances hydrophobicity (logP) and hydrogen-bond acceptor capacity. Replace with methoxy or propoxy groups to study structure-activity relationships (SAR), as in ’s tetrazole analogs .
- Metabolic Stability: Perform cytochrome P450 inhibition assays to assess if ethoxy substitution reduces oxidative metabolism ( ’s environmental impact framework) .
Q. How to design experiments probing the compound’s interaction with enzyme targets?
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme (e.g., kinase) on a sensor chip and measure binding kinetics (k/k) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to differentiate covalent vs. non-covalent interactions ( ’s theory-driven approach) .
- Mutagenesis Studies: Engineer enzyme active-site residues (e.g., Ala-scan) to identify critical binding contacts, as in ’s thiazole-based inhibitors .
Methodological Considerations
Q. How to address discrepancies in purity assessments between HPLC and elemental analysis?
- Cross-Validation: Compare HPLC-MS purity (>95%) with elemental analysis (C, H, N, S) results. Discrepancies >2% suggest undetected high-molecular-weight impurities (e.g., dimers).
- Thermogravimetric Analysis (TGA): Rule out hydrate/solvate formation, which may skew elemental data (’s purity protocols) .
Q. What statistical frameworks are suitable for dose-response studies in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
